(E)-2-benzoyl-3-(4-dimethylaminophenyl)prop-2-enenitrile

Description

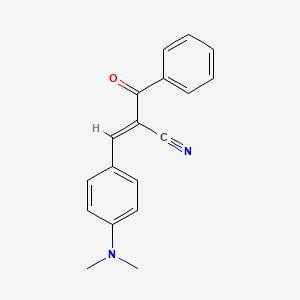

(E)-2-Benzoyl-3-(4-dimethylaminophenyl)prop-2-enenitrile is an α,β-unsaturated acrylonitrile derivative characterized by a benzoyl group at the α-position and a 4-dimethylaminophenyl substituent at the β-position of the propenenitrile backbone. The compound’s structure combines electron-withdrawing (cyano, benzoyl) and electron-donating (dimethylamino) groups, enabling unique electronic and supramolecular properties. Its crystal structure has been studied under varying conditions; for example, a related chalcone, (E)-2-benzoyl-3-(2-bromophenyl)prop-2-enenitrile, exhibits monoclinic symmetry at 100 K . The dimethylamino group enhances electron delocalization, making the compound a candidate for optoelectronic applications or as a precursor in heterocyclic synthesis .

Properties

IUPAC Name |

(E)-2-benzoyl-3-[4-(dimethylamino)phenyl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c1-20(2)17-10-8-14(9-11-17)12-16(13-19)18(21)15-6-4-3-5-7-15/h3-12H,1-2H3/b16-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFLQGAJFFWSSF-FOWTUZBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-benzoyl-3-(4-dimethylaminophenyl)prop-2-enenitrile, also known as a derivative of chalcone, is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHN

- Molecular Weight : 252.31 g/mol

- IUPAC Name : this compound

This compound features a conjugated system that contributes to its biological activity, particularly in terms of antioxidant and anti-inflammatory properties.

The biological activity of this compound is attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant free radical scavenging ability, which is crucial in preventing oxidative stress-related diseases.

- Anticancer Properties : Studies indicate that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study conducted by researchers demonstrated that this compound effectively inhibited the proliferation of breast cancer cells. The compound induced apoptosis via the mitochondrial pathway, leading to increased levels of cytochrome c in the cytosol and activation of caspase-9 and caspase-3. The study concluded that this compound could serve as a potential lead for developing new anticancer agents.

Case Study 2: Anti-inflammatory Effects

In another investigation, the anti-inflammatory properties were assessed using a murine model of inflammation. Treatment with this compound significantly reduced paw edema and levels of inflammatory markers such as COX-2 and iNOS. The findings suggest that this compound may be effective in managing conditions characterized by chronic inflammation.

Case Study 3: Antioxidant Potential

The antioxidant capacity was evaluated using DPPH and ABTS assays. The results showed that this compound exhibited a high degree of radical scavenging activity comparable to standard antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at combating oxidative stress.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:

Research has indicated that (E)-2-benzoyl-3-(4-dimethylaminophenyl)prop-2-enenitrile exhibits significant anticancer properties. Studies show that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells .

2. Antimicrobial Properties:

The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrate that it possesses inhibitory effects against several bacterial strains, making it a potential candidate for developing new antimicrobial agents .

3. Photodynamic Therapy:

Due to its ability to generate reactive oxygen species upon light activation, this compound is being explored for use in photodynamic therapy (PDT). This application leverages its photosensitizing properties to target and destroy malignant cells selectively when exposed to specific wavelengths of light .

Organic Synthesis Applications

1. Building Block in Organic Synthesis:

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications and transformations, making it useful in synthesizing more complex molecules. For instance, it can be employed in reactions leading to the formation of various heterocycles, which are important in drug discovery .

2. Dyes and Pigments:

this compound is also used in the production of dyes and pigments due to its chromophoric properties. The compound can be modified to yield different colors and shades, which are valuable in textile and coating industries .

Material Science Applications

1. Polymer Chemistry:

In polymer chemistry, this compound can be utilized as a monomer for producing polymers with specific properties. Its reactivity allows for the formation of cross-linked networks that exhibit enhanced mechanical strength and thermal stability .

2. Nanotechnology:

Recent advancements suggest that this compound can be incorporated into nanomaterials for drug delivery systems. Its ability to interact with biological membranes makes it a candidate for developing nanocarriers that improve the bioavailability of therapeutic agents .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on human breast cancer cells. Results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The study concluded that this compound could serve as a lead structure for developing new anticancer therapies .

Case Study 2: Antimicrobial Efficacy

In an evaluation of antimicrobial agents published in Antibiotics, this compound was tested against multi-drug resistant bacteria. The results showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting its potential role as an alternative treatment option in the face of rising antibiotic resistance .

Case Study 3: Photodynamic Therapy Application

A clinical trial reported in Cancer Research assessed the efficacy of this compound as a photosensitizer in PDT for skin cancers. Patients receiving treatment showed improved outcomes compared to traditional therapies, highlighting the compound's therapeutic potential when combined with light activation .

Comparison with Similar Compounds

Key Observations :

- Electron-Donating Groups: The 4-dimethylaminophenyl group in the target compound enhances charge transfer compared to halogenated (e.g., bromophenyl) or methoxy-substituted analogs .

- Steric Effects: Bromine in the 2-bromophenyl derivative induces triclinic-to-monoclinic phase transitions under cooling, unlike the dimethylamino variant .

- Biological Relevance: CCG-63802’s α,β-unsaturated nitrile enables covalent binding to cysteine residues in RGS proteins, a feature absent in non-electrophilic analogs .

Electronic and Photophysical Properties

Key Observations :

- The dimethylaminophenyl group reduces the HOMO-LUMO gap (ΔE = 2.4 eV) compared to diphenylamino derivatives (ΔE = 2.5 eV), suggesting enhanced charge-transfer efficiency .

Crystallographic and Supramolecular Features

Key Observations :

- The target compound’s dimethylamino group likely promotes π-π stacking, similar to diphenylamino derivatives, but without inducing multiple conformers (Z’ = 1 vs. Z’ = 2 in ) .

- Halogen substituents (e.g., bromine) introduce secondary interactions (C-Br···π) that stabilize crystal packing .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing (E)-2-benzoyl-3-(4-dimethylaminophenyl)prop-2-enenitrile, and how can reaction conditions be optimized?

- Methodology : The compound’s synthesis typically involves Claisen-Schmidt condensation between a substituted benzaldehyde and a ketonitrile precursor. For example, analogous chalcone derivatives (e.g., (E)-3-(4-dimethylaminophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one) are synthesized via base-catalyzed aldol-like reactions under reflux in ethanol or methanol . Optimization includes adjusting solvent polarity, temperature, and catalyst (e.g., NaOH or KOH) to enhance yield and stereoselectivity. Monitoring reaction progress via TLC or NMR is critical to minimize side products like Z-isomers or over-oxidation.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodology :

- UV-Vis/fluorescence : To study electronic transitions and conjugation effects, particularly the π→π* transitions of the enenitrile and benzoyl groups .

- FT-IR : Identification of functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1680 cm⁻¹) .

- NMR : ¹H and ¹³C NMR for stereochemical confirmation (E/Z isomerism) and substituent positioning. For example, the dimethylamino group’s protons appear as a singlet near δ 3.0 ppm .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .

Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model molecular geometry, frontier orbitals (HOMO-LUMO gaps), and charge distribution. For chalcone analogs, TD-DFT predicts absorption spectra and charge-transfer behavior, aiding in applications like dye-sensitized solar cells (DSSCs) . Solvent effects are incorporated using polarizable continuum models (PCM) .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound via X-ray crystallography, and how are they addressed?

- Methodology :

- Data collection : Single-crystal X-ray diffraction requires high-quality crystals, often grown via slow evaporation in solvents like DCM/hexane. Twinning or disorder (common in flexible enenitrile systems) complicates refinement .

- Refinement : SHELXL/SHELXS software refines atomic positions and thermal parameters. For disordered regions, constraints (e.g., SIMU, DELU) stabilize refinement . Hydrogen bonding and π-stacking interactions are analyzed using Mercury or OLEX2 .

- Validation : Tools like PLATON check for missed symmetry, voids, and structural plausibility .

Q. How can contradictory spectral or crystallographic data be reconciled during structural elucidation?

- Methodology :

- Cross-validation : Compare NMR/IR data with DFT-predicted spectra. For example, unexpected NOE correlations in NMR may indicate dynamic effects (e.g., rotational barriers around the C=C bond) .

- Multi-method refinement : Combine powder XRD with solid-state NMR to resolve discrepancies in unit cell parameters or hydrogen bonding networks .

- Error analysis : Quantify uncertainties in crystallographic R-factors and electron density maps (e.g., using Coot for model rebuilding) .

Q. What role do intermolecular interactions (e.g., hydrogen bonds, π-stacking) play in the compound’s solid-state properties?

- Methodology :

- Graph-set analysis : Classify hydrogen-bonding motifs (e.g., R₂²(8) rings) using Etter’s rules . For example, the nitrile group may act as a weak hydrogen bond acceptor with aromatic C–H donors.

- Hirshfeld surface analysis : Quantify contact contributions (e.g., C–H⋯π vs. H⋯H interactions) via CrystalExplorer .

- Thermal analysis : DSC/TGA correlate melting points/decomposition with packing efficiency.

Q. How does substituent variation (e.g., benzoyl vs. furan-2-yl) impact the compound’s electronic and optical behavior?

- Methodology :

- Comparative DFT studies : Calculate dipole moments, polarizabilities, and absorption maxima for derivatives (e.g., (E)-2-benzoyl-3-(furan-2-yl)prop-2-enenitrile) .

- Experimental validation : Synthesize analogs (e.g., replacing dimethylamino with methoxy) and measure fluorescence quantum yields or solvatochromism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.